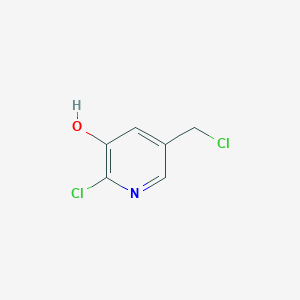
2-Ethyl-5-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and a methylthio group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 2-ethylphenol with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the product. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism by which 2-Ethyl-5-(methylthio)phenol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-5-(methylthio)phenol can be compared to other phenol derivatives, such as:
2-Ethylphenol: Lacks the methylthio group, resulting in different chemical and biological properties.
5-Methylthio-2-phenol: Similar structure but with different positioning of the ethyl and methylthio groups.
2-Methyl-5-(methylthio)phenol: Another derivative with a methyl group instead of an ethyl group.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
2-ethyl-5-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3 |
InChI-Schlüssel |
QUBRTLAJIUYECK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


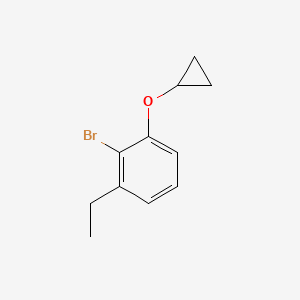
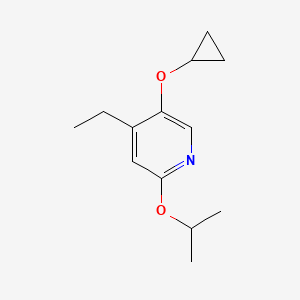





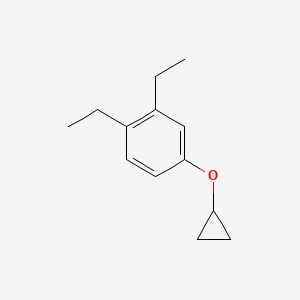
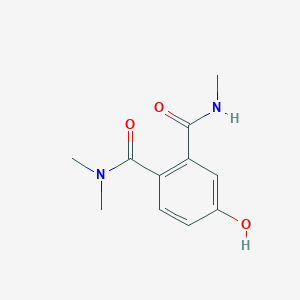


![8,8-Difluorobicyclo[5.1.0]octan-4-one](/img/structure/B14833319.png)

